molecular formula C14H11F3N2O2 B12932717 N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline CAS No. 65592-56-5

N-(4-Methylphenyl)-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B12932717
CAS No.: 65592-56-5
M. Wt: 296.24 g/mol
InChI Key: KOJQXCHNXSTBRP-UHFFFAOYSA-N
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Description

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a p-tolyl group (-C6H4CH3) attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline typically involves the nitration of N-(p-tolyl)-2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-amino-N-(p-tolyl)-2-(trifluoromethyl)aniline.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Lacks the trifluoromethyl and p-tolyl groups, making it less hydrophobic and potentially less bioactive.

    N-(p-Tolyl)-2-(trifluoromethyl)aniline: Lacks the nitro group, which may reduce its reactivity and biological activity.

    4-Nitro-N-(phenyl)-2-(trifluoromethyl)aniline: Similar structure but with a phenyl group instead of a p-tolyl group, which may affect its chemical and biological properties.

Uniqueness

4-Nitro-N-(p-tolyl)-2-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.

Properties

CAS No.

65592-56-5

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

N-(4-methylphenyl)-4-nitro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C14H11F3N2O2/c1-9-2-4-10(5-3-9)18-13-7-6-11(19(20)21)8-12(13)14(15,16)17/h2-8,18H,1H3

InChI Key

KOJQXCHNXSTBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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